BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unpacking a Highly Branched
Alkane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

Cat. No.: B12643604

2,3,3,5-Tetramethylhexane is a saturated hydrocarbon with the chemical formula CioH22.[1]
As a member of the decane isomer family, its defining characteristic is a densely substituted
carbon backbone. This high degree of branching imparts significant steric strain and complex
stereochemistry, influencing its physicochemical properties and making it an excellent case
study for understanding the interplay of molecular architecture and behavior. While not a
therapeutic agent itself, its structural motifs are relevant in medicinal chemistry, where lipophilic
pockets of target proteins often accommodate such non-polar, sterically demanding shapes.
Furthermore, highly branched alkanes are foundational in materials science and as reference
standards in analytical chemistry.[2] This guide provides a detailed examination of its skeletal
structure, from its fundamental connectivity to its three-dimensional conformation,
stereochemical identity, and the spectroscopic signatures used for its verification.

Section 1: Core Skeletal Framework and
Physicochemical Properties

The foundation of 2,3,3,5-tetramethylhexane's structure is defined by its IUPAC name. The
parent chain is a six-carbon alkane, "hexane." This chain is decorated with four "methyl" groups
at the second, third (two groups), and fifth carbon positions.[3] All carbon atoms within the
structure are sp3 hybridized, resulting in a tetrahedral geometry around each carbon center with
ideal bond angles of approximately 109.5°. However, as will be discussed, significant steric
crowding forces deviations from this ideal geometry.

The fundamental connectivity of the molecule is depicted below.
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Caption: 2D graph representation of 2,3,3,5-tetramethylhexane’'s atomic connectivity.

This branched structure results in a more compact molecule compared to its linear isomer, n-
decane. This compactness reduces the surface area available for intermolecular van der Waals
forces, leading to a lower boiling point than might be expected for its molecular weight.

Table 1: Physicochemical Properties of 2,3,3,5-Tetramethylhexane

Property Value Source
CAS Number 52897-11-7 [11[4]
Molecular Formula CioH22 [1]
Molecular Weight 142.28 g/mol [1]
Boiling Point 154.5 °C (427.65 K) LookChem
Density 0.731 g/cm?3 LookChem
Kovats Retention Index =903 (Standard non-polar [1]
column)

Section 2: Three-Dimensional Architecture:
Stereochemistry and Conformational Dynamics

The true complexity of 2,3,3,5-tetramethylhexane emerges when considering its three-
dimensional structure. The presence of multiple substituents creates chiral centers and
imposes significant constraints on bond rotation.

Stereochemical Complexity

A critical analysis of the carbon backbone reveals two stereogenic (chiral) centers at positions
C2 and C5.

e Carbon 2 is bonded to four different groups: a hydrogen atom, a methyl group (C1), another
methyl group (C7), and the complex C3 substituent group.
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e Carbon 5 is bonded to four different groups: a hydrogen atom, a methyl group (C6), another
methyl group (C10), and the C4-C3 substituent group.

The presence of two chiral centers (n=2) means that a maximum of 2" = 4 stereoisomers can
exist. For 2,3,3,5-tetramethylhexane, these isomers consist of two pairs of enantiomers:

* (2R, 5R)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S,
5S5)-2,3,3,5-tetramethylhexane.

e (2R, 55)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S,
5R)-2,3,3,5-tetramethylhexane.

These two pairs are diastereomers of each other. Unlike some molecules with two chiral
centers, this molecule does not possess an internal plane of symmetry in the (2R, 5S) or (2S,
5R) forms, meaning there is no meso compound. Therefore, all four calculated stereocisomers
exist.[5]

Conformational Analysis and Steric Hindrance

The free rotation around C-C single bonds, characteristic of alkanes, is severely restricted in
this molecule. The most significant steric interactions are centered around the C3 carbon,
which bears a gem-dimethyl group.

Causality of Conformational Preference: The choice to analyze the C3-C4 bond is driven by the
extreme steric bulk originating from C3. The two methyl groups on C3, combined with the
substituted C2 group, create a highly congested environment. Rotation around the C3-C4 bond
forces these bulky groups to interact with the substituent on C5.

A Newman projection viewing down the C3-C4 bond illustrates this challenge:
e The "front" carbon (C3) is attached to C2 and two methyl groups.
e The "back" carbon (C4) is attached to two hydrogens and the C5 group.

The staggered conformations, normally energy minima, will suffer from significant gauche
interactions between the methyl groups on C3 and the isopropyl-like group at C5. The eclipsed
conformations, where these groups are directly aligned, represent high-energy transition states
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and are extremely unfavorable. This steric hindrance leads to a "locked" or rigid structure
relative to a linear alkane, with a high energy barrier to rotation.[6] Consequently, the molecule
likely adopts a conformation that is distorted from ideal staggered dihedral angles to minimize
these repulsive forces.

Section 3: Spectroscopic Signature for Structural
Verification

Confirming the structure of a specific stereoisomer of 2,3,3,5-tetramethylhexane relies on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS).

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion (M*) peak at m/z = 142 would
likely be of low intensity or absent, which is typical for highly branched alkanes.[7] The
fragmentation pattern is dominated by the formation of the most stable carbocations.

Predicted Fragmentation Pathways:

» Cleavage of the C3-C4 bond: This is a highly probable fragmentation, as it yields a stable
tertiary carbocation. The resulting fragment, [C(CH3)2CH(CHs)2]*, has an m/z of 71.

o Cleavage of the C2-C3 bond: This cleavage results in a stable secondary carbocation, the
isopropyl cation [CH(CHS3)z]*, with an m/z of 57.

o Loss of a methyl group (M-15): Loss of one of the many methyl groups would produce a
fragment ion at m/z = 127.

The relative abundance of these fragments provides a fingerprint of the molecule's branching
pattern. The most stable carbocations typically give rise to the most intense peaks (the base
peak).[8][9]
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Caption: Predicted major fragmentation pathways for 2,3,3,5-tetramethylhexane in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen
environments. For any single, pure stereoisomer (e.g., (2R,5R)), the lack of internal symmetry
makes nearly all atoms chemically distinct.

e 13C NMR Prediction: Due to the absence of symmetry in a single enantiomer, all 10 carbon
atoms are chemically non-equivalent. This would result in 10 distinct signals in the 33C NMR
spectrum.[10] The chemical shifts would all appear in the alkane region (approx. 10-50 ppm).

e 1H NMR Prediction: The proton environments are also complex. We can predict the
following:

o Multiple signals for the six methyl groups, likely appearing as doublets (for those on C2
and C5, split by the single methine proton) and singlets (for those on C3, though they may
be diastereotopic and thus distinct).

o Complex multiplets for the methine (CH) protons at C2 and C5 and the methylene (CHz)
protons at C4, due to coupling with multiple, non-equivalent neighboring protons.

o All signals would be in the upfield region of the spectrum (approx. 0.8-1.7 ppm).[11]

Experimental Protocol: *H NMR Spectrum Acquisition
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This protocol describes a self-validating system for acquiring a high-quality proton NMR
spectrum.

o Sample Preparation: a. Accurately weigh 5-10 mg of purified 2,3,3,5-tetramethylhexane. b.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean vial. The
choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. c. Add a
small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate
chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This step
ensures field stability during the experiment. c. "Shim" the magnetic field by adjusting the
shim coils to maximize field homogeneity. This is a critical step for obtaining sharp, well-
resolved peaks. An automated shimming routine is typically sufficient.

e Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g.,
-1to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or
16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to be at
least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A
value of 2-5 seconds is typical.

o Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).
b. Phase correct the spectrum manually or automatically to ensure all peaks are in the
positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00
ppm. d. Integrate the signals to determine the relative ratios of protons in each environment.

Conclusion

The skeletal structure of 2,3,3,5-tetramethylhexane is a prime example of how dense
substitution patterns in simple alkanes give rise to profound structural complexity. Its
architecture is defined by a sterically congested hexane backbone that results in two chiral
centers and four distinct stereoisomers. This congestion severely restricts conformational
freedom, creating a relatively rigid molecular framework. These features are directly reflected in
its characteristic spectroscopic signatures, such as a fragmentation pattern in mass
spectrometry favoring the formation of stable, substituted carbocations. For researchers in drug
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development and materials science, understanding the nuances of such structures is crucial for
predicting molecular interactions, physical properties, and chemical reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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